Dodecyltriethoxysilane

Description

Properties

IUPAC Name |

dodecyl(triethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H40O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-22(19-6-2,20-7-3)21-8-4/h5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUFXEJWPRRAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066383 | |

| Record name | Silane, dodecyltriethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18536-91-9 | |

| Record name | Dodecyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18536-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethoxydodecylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018536919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyltriethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, dodecyltriethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dodecyltriethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyltriethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHOXYDODECYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THR750YUV0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is Dodecyltriethoxysilane and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Dodecyltriethoxysilane

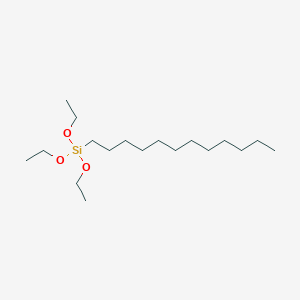

Dodecyltriethoxysilane (DTES) is a long-chain organosilane compound with the chemical formula C₁₈H₄₀O₃Si.[1][2] It is primarily utilized as a versatile coupling agent and a sophisticated surface modifier in advanced materials science.[3][4] Structurally, DTES consists of a long dodecyl (C12) alkyl chain attached to a silicon atom, which in turn is bonded to three ethoxy (-OCH₂CH₃) groups. This unique bifunctional nature allows it to act as a molecular bridge between inorganic substrates (like glass, silica (B1680970), and metal oxides) and organic polymers.[3]

The primary function of Dodecyltriethoxysilane lies in its ability to alter surface properties. The triethoxysilane (B36694) group can hydrolyze in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with hydroxyl groups on the surface of inorganic materials, forming stable covalent Si-O bonds. The long, nonpolar dodecyl chain remains oriented away from the surface, creating a dense, low-energy, hydrophobic layer.[3] This property is critical for developing water-repellent coatings, anti-corrosion treatments, and surfaces that resist biofouling.[3] In composite materials, the improved interfacial adhesion between inorganic fillers and organic polymer matrices leads to enhanced mechanical properties such as strength, stiffness, and durability.[3]

Chemical Structure

The structure of Dodecyltriethoxysilane features a central silicon atom bonded to a long C12 alkyl chain and three ethoxy groups.

-

IUPAC Name: dodecyl(triethoxy)silane[1]

-

SMILES String: CCCCCCCCCCCC--INVALID-LINK--(OCC)OCC

-

InChI Key: YGUFXEJWPRRAEK-UHFFFAOYSA-N

Figure 1: 2D Chemical Structure of Dodecyltriethoxysilane.

Physicochemical Properties

The quantitative properties of Dodecyltriethoxysilane are summarized in the table below. These properties are essential for its application in material formulation and surface science.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₄₀O₃Si | [1] |

| Molecular Weight | 332.60 g/mol | [1][2] |

| CAS Number | 18536-91-9 | [1] |

| Appearance | Colorless to slightly yellow transparent liquid | |

| Density | 0.875 g/mL at 20 °C | [4] |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Purity | >95% (GC) |

Experimental Protocol: Synthesis of Dodecyltriethoxysilane

Dodecyltriethoxysilane is typically synthesized via the hydrosilylation of 1-dodecene (B91753) with triethoxysilane. This reaction involves the addition of a silicon-hydrogen bond across the carbon-carbon double bond of the alkene. The process is catalyzed by a platinum-based catalyst, with Karstedt's catalyst being a common and highly effective choice.[1]

Reaction: CH₂(CH₂)₉CH=CH₂ + HSi(OCH₂CH₃)₃ ---(Pt catalyst)--> CH₃(CH₂)₁₁Si(OCH₂CH₃)₃

Materials and Equipment:

-

1-Dodecene

-

Triethoxysilane

-

Karstedt's catalyst (e.g., platinum-divinyltetramethyldisiloxane complex in xylene)

-

Reaction flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet

-

Heating mantle

-

Distillation apparatus for purification

Methodology:

-

Reaction Setup: A clean, dry, three-necked reaction flask is charged with 1-dodecene. The flask is placed under an inert nitrogen atmosphere to prevent side reactions with moisture and oxygen.

-

Catalyst Addition: A catalytic amount of Karstedt's catalyst (typically in the range of 10-50 ppm relative to the silane) is added to the reaction flask.

-

Reactant Addition: Triethoxysilane is added to the flask, often dropwise, while stirring. A slight molar excess of the alkene (1-dodecene) may be used to ensure complete consumption of the silane.

-

Reaction Conditions: The reaction mixture is heated, typically to a temperature between 80-110 °C. The reaction is exothermic, and the temperature should be monitored and controlled. The reaction is allowed to proceed for several hours until completion, which can be monitored by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the Si-H peak around 2160 cm⁻¹) or Gas Chromatography (GC).

-

Purification: Upon completion, the crude product is purified. The platinum catalyst may be removed by filtration through activated carbon or silica gel. The final product, Dodecyltriethoxysilane, is then isolated by vacuum distillation to remove unreacted starting materials and any low-boiling point side products.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Dodecyltriethoxysilane via the hydrosilylation of 1-dodecene.

Caption: Workflow for the platinum-catalyzed synthesis of Dodecyltriethoxysilane.

References

An In-depth Technical Guide to Dodecyltriethoxysilane: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyltriethoxysilane (DTES) is a long-chain organosilane that is widely utilized in materials science, surface chemistry, and nanotechnology. Its bifunctional nature, possessing a long hydrophobic dodecyl chain and a reactive triethoxysilane (B36694) headgroup, allows it to act as a versatile molecule for surface modification. This guide provides a comprehensive overview of its chemical and physical properties, core applications, and detailed experimental protocols for its use in forming self-assembled monolayers (SAMs), a foundational technique in surface engineering.

The primary mechanism of action for dodecyltriethoxysilane involves the hydrolysis of its ethoxy groups in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols can then condense with hydroxyl groups on inorganic surfaces (like silica, glass, or metal oxides) or with each other to form a stable, cross-linked siloxane network (-Si-O-Si-). This process results in the covalent attachment of the hydrophobic dodecyl chains to the surface, dramatically altering its properties.[1]

Chemical Identification and Synonyms

The unambiguous identification of chemical compounds is critical for research and development. The Chemical Abstracts Service (CAS) number for dodecyltriethoxysilane is a universally recognized identifier.

| Identifier | Value |

| CAS Number | 18536-91-9 |

| Molecular Formula | C18H40O3Si |

| IUPAC Name | dodecyl(triethoxy)silane |

Dodecyltriethoxysilane is also known by several synonyms in the literature and commercial products:

-

Silane, dodecyltriethoxy-

-

Triethoxydodecylsilane

-

1-(Triethoxysilyl)dodecane

-

Triethoxy(lauryl)silane

-

n-Dodecyltriethoxysilane

Physicochemical and Performance Data

The following tables summarize the key physicochemical properties of dodecyltriethoxysilane and the typical performance characteristics of surfaces modified with it.

Table 1: Physicochemical Properties of Dodecyltriethoxysilane

| Property | Value | Source |

| Molecular Weight | 332.59 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 0.875 g/mL at 20 °C | [2] |

| Boiling Point | 152 °C | [2] |

| Flash Point | >110 °C | [2] |

| Refractive Index (n20/D) | 1.426 | [2] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [2] |

Table 2: Performance Characteristics of Dodecylsilane (B1602861) Self-Assembled Monolayers

The following data, primarily from studies on long-chain alkylsilanes like dodecylsilane and the closely related octadecylsilane, provide expected values for well-formed monolayers on silicon dioxide surfaces.

| Parameter | Typical Value | Characterization Method | Significance |

| Water Contact Angle | 105° - 115° | Goniometry | Indicates a highly hydrophobic and well-packed monolayer.[3] |

| Monolayer Thickness | ~1.5 - 2.5 nm | Ellipsometry, AFM | Consistent with a vertically oriented monolayer of the alkyl chain.[3][4] |

| Surface Roughness (RMS) | < 0.5 nm | Atomic Force Microscopy (AFM) | A smooth surface suggests a uniform and well-ordered monolayer.[3] |

| Surface Coverage | ~4 molecules/nm² | Quantitative Dissociation/GC-MS | Measures the packing density of the monolayer.[5] |

Core Chemical Mechanism: Hydrolysis and Condensation

The utility of dodecyltriethoxysilane in surface modification is predicated on its hydrolysis and condensation reactions. This two-step process transforms the precursor molecule into a covalently bound, cross-linked surface layer. The reaction is catalyzed by either acid or base.[6]

-

Hydrolysis : The triethoxy groups (-OCH2CH3) react with water to form silanol groups (-OH) and ethanol (B145695) as a byproduct. This can happen in solution or be initiated by adsorbed water on the substrate surface.

-

Condensation : The newly formed silanol groups are highly reactive. They can either condense with hydroxyl groups on the substrate to form stable Si-O-Substrate bonds (chemisorption) or react with other silanol groups to form a cross-linked polysiloxane network (Si-O-Si).

The following diagram illustrates this fundamental chemical pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. N-DODECYLTRIETHOXYSILANE | 18536-91-9 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hydrolysis and Condensation Mechanism of Dodecyltriethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical reactions—hydrolysis and condensation—that underpin the applications of dodecyltriethoxysilane (DTES). A thorough understanding of these mechanisms is critical for professionals in surface modification, drug delivery, and advanced materials development, where the formation of stable, functionalized siloxane networks is paramount.

Introduction to Dodecyltriethoxysilane Chemistry

Dodecyltriethoxysilane (C₁₂H₂₅Si(OC₂H₅)₃) is an organosilicon compound characterized by a long twelve-carbon alkyl chain and three hydrolyzable ethoxy groups attached to a central silicon atom. This bifunctional nature is the foundation of its utility. The ethoxy groups provide the reactive sites for hydrolysis and subsequent condensation, leading to the formation of a robust siloxane polymer network (–Si–O–Si–). The long dodecyl chain imparts hydrophobic properties and allows for controlled intermolecular interactions, making DTES a valuable precursor for creating self-assembled monolayers (SAMs) and functionalized surfaces with tailored wettability and biocompatibility.

The transformation of DTES from a monomeric precursor to a polymeric siloxane network proceeds via a two-step sol-gel process:

-

Hydrolysis: The replacement of ethoxy groups (–OC₂H₅) with hydroxyl groups (–OH).

-

Condensation: The reaction between silanol (B1196071) groups (Si–OH) or between a silanol group and an ethoxy group to form siloxane bridges (Si–O–Si).

The Core Reactions: Hydrolysis and Condensation

The kinetics and outcome of the hydrolysis and condensation reactions are highly dependent on the reaction conditions, particularly the pH of the medium. Both reactions are generally considered to be bimolecular nucleophilic substitution reactions (Sₙ2-Si).[1]

Acid-Catalyzed Mechanism

Under acidic conditions, the hydrolysis and condensation reactions proceed via a different pathway compared to base-catalyzed reactions.

Hydrolysis: A hydronium ion (H₃O⁺) protonates an ethoxy group, making it a better leaving group (ethanol). This increases the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by water.[1] Acidic conditions generally favor the hydrolysis reaction over the condensation reaction.[1]

Condensation: In an acidic environment, the condensation rate is typically slower than the hydrolysis rate.[1] This leads to the formation of more linear, less-branched polymer structures.

Base-Catalyzed Mechanism

In the presence of a base, the reaction mechanism is altered, generally leading to different polymer structures.

Hydrolysis: A hydroxide (B78521) ion (OH⁻) directly attacks the silicon atom, which does not require the prior protonation of the leaving group.

Condensation: The condensation reaction is typically faster under basic conditions compared to acidic conditions.[1] This rapid condensation often leads to the formation of more highly branched and cross-linked polymeric structures, which can result in particulate or colloidal silica.[1]

Quantitative Data and Reaction Kinetics

Quantitative kinetic data for dodecyltriethoxysilane are sparse in the literature; however, general trends can be inferred from studies of other alkoxysilanes. The long dodecyl chain is expected to introduce steric hindrance, which may slow down the reaction rates compared to smaller alkoxysilanes like tetraethoxysilane (TEOS) or methyltriethoxysilane (MTES).

| Silane Precursor | Catalyst/Medium | Hydrolysis Rate Constant (k_h) | Condensation Rate Constant (k_c) | Reference(s) |

| Dodecyltriethoxysilane (DTES) | Acidic/Basic | Expected to be lower than TEOS due to steric hindrance | Expected to be lower than TEOS | Inferred |

| Tetraethoxysilane (TEOS) | Acidic (HCl) | 0.002 - 0.5 M⁻¹ h⁻¹ | Slower than hydrolysis | [2] |

| Tetraethoxysilane (TEOS) | Basic (NH₃) | 1.4 to 8 x 10⁴ s⁻¹ | 3.2 to 32 x 10³ s⁻¹ | [2] |

| Methyltriethoxysilane (MTES) | Acidic (HCl) | 0 - 0.23 M⁻¹ min⁻¹ | Slower than hydrolysis | [2] |

| Propyltriethoxysilane (PTES) | Acidic | Slower than MTES and ETES | - | [3] |

| Octyltriethoxysilane (OTES) | Interfacial | - | - | [2] |

Activation Energies for Hydrolysis of Various Alkoxysilanes

| Silane Precursor | pH | Activation Energy (Ea) | Reference(s) |

| Tetraethoxysilane (TEOS) | 3.134 | 31.52 kJ mol⁻¹ | [2] |

| Methyltriethoxysilane (MTES) | 3.134 | 57.61 kJ mol⁻¹ | [2] |

| Methyltriethoxysilane (MTES) | 3.83 | 97.84 kJ mol⁻¹ | [2] |

Experimental Protocols

Detailed experimental protocols for studying the hydrolysis and condensation of DTES can be adapted from established methods for other silanes using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

General Experimental Workflow

The following diagram outlines a typical workflow for preparing solutions and analyzing the reaction kinetics.

Protocol for ¹H and ²⁹Si NMR Spectroscopy

NMR spectroscopy is a powerful technique for the real-time monitoring of the disappearance of reactants and the appearance of products.

-

Sample Preparation:

-

In a dry NMR tube, add the chosen solvent system (e.g., 80/20 w/w ethanol/D₂O). The use of a deuterated solvent is necessary for the spectrometer's lock system.

-

Add the desired catalyst (e.g., hydrochloric acid for acidic conditions or ammonium (B1175870) hydroxide for basic conditions) to the solvent.

-

Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature.

-

-

Initiating the Reaction and Data Acquisition:

-

Inject a known concentration of dodecyltriethoxysilane into the NMR tube. Due to the hydrophobicity of DTES, vigorous shaking may be required to ensure a homogeneous solution.

-

Immediately begin acquiring a series of ¹H and/or ²⁹Si NMR spectra at regular time intervals.

-

-

¹H NMR Analysis:

-

Monitor the decrease in the signal intensity of the ethoxy protons (–OCH₂CH₃) of DTES.

-

Concurrently, monitor the increase in the signal for the ethoxy protons of the ethanol byproduct.

-

The rate of hydrolysis can be calculated from the change in the relative integrals of these peaks over time.

-

-

²⁹Si NMR Analysis:

-

This technique provides direct information about the silicon environment.

-

The unhydrolyzed DTES (T⁰), partially hydrolyzed species (T¹), fully hydrolyzed silanetriol (T²), and various condensed species (T³) will have distinct chemical shifts.

-

By tracking the evolution of these peaks, both the hydrolysis and condensation kinetics can be elucidated.[1]

-

Protocol for FT-IR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly useful for in-situ monitoring of the liquid phase during the sol-gel process.

-

Sample Preparation and Setup:

-

Ensure the ATR crystal of the FTIR probe is clean and dry.

-

In a reaction vessel, combine the solvent, water, and catalyst.

-

Immerse the ATR probe into the solution and collect a background spectrum.

-

-

Initiating the Reaction and Data Acquisition:

-

Add a known concentration of dodecyltriethoxysilane to the reaction vessel with stirring to ensure homogeneity.

-

Immediately begin collecting FTIR spectra at regular time intervals.

-

-

Data Analysis:

-

Monitor the decrease in the intensity of the absorbance bands corresponding to the Si-O-C bonds of the ethoxy groups (typically around 1100-1080 cm⁻¹ and 960 cm⁻¹).

-

Observe the appearance and increase of a broad band associated with the Si-OH stretching of silanol groups (around 3700-3200 cm⁻¹) and the formation of Si-O-Si siloxane bridges (around 1070-1040 cm⁻¹).

-

The kinetic data can be extracted by plotting the absorbance of these characteristic peaks as a function of time.

-

Conclusion

The hydrolysis and condensation of dodecyltriethoxysilane are complex processes that are fundamental to its application in creating functionalized surfaces and materials. The reaction kinetics are intricately controlled by factors such as pH, catalyst, solvent, and the steric hindrance of the long dodecyl chain. While specific quantitative kinetic data for DTES are not widely available, a thorough understanding of the general principles governing alkoxysilane chemistry, combined with the detailed experimental protocols outlined in this guide, provides a robust framework for researchers and drug development professionals to control and optimize the formation of dodecylsilane-based materials for their specific applications. The use of analytical techniques such as NMR and FTIR spectroscopy is indispensable for elucidating the reaction mechanisms and kinetics, enabling the rational design of advanced materials with tailored properties.

References

Synthesis of Dodecyltriethoxysilane: A Technical Guide for Laboratory Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthesis routes for the preparation of dodecyltriethoxysilane (DTES) for laboratory use: the hydrosilylation of 1-dodecene (B91753) and the Grignard reaction. This document provides a comparative analysis of the two methods, detailed experimental protocols, and characterization data to assist researchers in selecting the most suitable method for their specific applications. Dodecyltriethoxysilane is a valuable organosilane compound utilized in surface modification, as a coupling agent, and in the formation of self-assembled monolayers.

Executive Summary

Dodecyltriethoxysilane can be effectively synthesized in a laboratory setting through two principal methods. The hydrosilylation of 1-dodecene with triethoxysilane (B36694), typically catalyzed by a platinum-based catalyst such as Karstedt's catalyst, offers a direct and atom-economical route to the desired product.[1] Alternatively, the Grignard reaction, a classic method for forming carbon-silicon bonds, involves the reaction of dodecylmagnesium bromide with tetraethoxysilane.[2][3] Both methods are capable of producing high-purity dodecyltriethoxysilane, with the choice of method often depending on the availability of starting materials, desired scale, and specific laboratory capabilities.

Comparative Analysis of Synthesis Routes

The selection of a synthesis route for dodecyltriethoxysilane is a critical decision that can impact yield, purity, and overall efficiency. The following table summarizes the key quantitative and qualitative differences between the hydrosilylation and Grignard reaction methods.

| Parameter | Hydrosilylation of 1-Dodecene | Grignard Reaction |

| Starting Materials | 1-Dodecene, Triethoxysilane | 1-Bromododecane (B92323), Magnesium, Tetraethoxysilane |

| Typical Yield | >90%[1] | 80-95%[4] |

| Purity | High (>95%)[5] | High, requires careful purification |

| Key Reagents | Platinum catalyst (e.g., Karstedt's) | Dodecylmagnesium bromide (prepared in situ) |

| Reaction Conditions | Mild to moderate temperatures (room temp. to 80°C)[6] | Grignard formation can be exothermic; reaction with TEOS often at 0°C to room temp.[7] |

| Advantages | Atom economical, direct addition, often solvent-free[1] | Well-established, reliable for C-Si bond formation[3] |

| Disadvantages | Cost of platinum catalyst, potential for side reactions | Requires strictly anhydrous conditions, multi-step process |

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the laboratory-scale synthesis of dodecyltriethoxysilane via both hydrosilylation and the Grignard reaction.

Synthesis of Dodecyltriethoxysilane via Hydrosilylation

This protocol describes the platinum-catalyzed addition of triethoxysilane to 1-dodecene. Karstedt's catalyst is a common and highly effective catalyst for this transformation.[6]

Materials:

-

1-Dodecene (≥95%)

-

Triethoxysilane (≥95%)

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)

-

Anhydrous toluene (B28343) (optional, for solvent-based reaction)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and hotplate

-

Schlenk line or inert gas manifold

-

Distillation apparatus

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel is assembled and flame-dried under a stream of inert gas. The system is then allowed to cool to room temperature under a positive pressure of argon or nitrogen.

-

Charging the Reactants: The flask is charged with 1-dodecene (1.0 equivalent). If a solvent is used, anhydrous toluene is added. Triethoxysilane (1.1 equivalents) is placed in the dropping funnel.

-

Catalyst Addition: To the stirred solution of 1-dodecene, a catalytic amount of Karstedt's catalyst (typically 10-20 ppm of platinum) is added via syringe.

-

Reaction: The triethoxysilane is added dropwise from the dropping funnel to the reaction mixture. The reaction is often exothermic. After the initial exotherm subsides, the reaction mixture is heated to 60-80°C and stirred for 2-4 hours, or until the reaction is complete as monitored by GC or TLC.

-

Work-up and Purification: The reaction mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield dodecyltriethoxysilane as a colorless liquid.

Synthesis of Dodecyltriethoxysilane via Grignard Reaction

This protocol involves the preparation of dodecylmagnesium bromide followed by its reaction with tetraethoxysilane.[2]

Part 1: Preparation of Dodecylmagnesium Bromide [4]

Materials:

-

1-Bromododecane (≥97%)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel is assembled and flame-dried under a stream of inert gas.

-

Magnesium Activation: Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask. The flask is gently warmed with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium turnings. The disappearance of the iodine color upon addition of a small amount of the alkyl halide solution indicates activation.[4]

-

Grignard Reagent Formation: A solution of 1-bromododecane (1.0 equivalent) in anhydrous diethyl ether or THF is placed in the dropping funnel. A small portion of this solution is added to the activated magnesium. The reaction is initiated, which is evident by the onset of a gentle reflux. The remaining 1-bromododecane solution is then added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution is dodecylmagnesium bromide.

Part 2: Reaction with Tetraethoxysilane

Materials:

-

Dodecylmagnesium bromide solution (prepared in Part 1)

-

Tetraethoxysilane (TEOS) (≥98%)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Equipment:

-

Reaction flask from Part 1

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction: The freshly prepared dodecylmagnesium bromide solution is cooled to 0°C in an ice bath. A solution of tetraethoxysilane (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is exothermic and the rate of addition should be controlled to maintain the temperature below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to afford dodecyltriethoxysilane as a colorless liquid.

Product Characterization

The identity and purity of the synthesized dodecyltriethoxysilane can be confirmed by various analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks for the dodecyl chain (triplet at ~0.88 ppm for -CH₃, multiplets at ~1.26 ppm for -(CH₂)₉-, and a multiplet at ~0.62 ppm for -Si-CH₂-), and the ethoxy groups (quartet at ~3.81 ppm for -O-CH₂- and a triplet at ~1.22 ppm for -O-CH₂-CH₃). |

| FT-IR | Strong Si-O-C stretching vibrations around 1080-1100 cm⁻¹, C-H stretching vibrations around 2850-2960 cm⁻¹, and the absence of a Si-H stretch (around 2100-2200 cm⁻¹) from the triethoxysilane starting material in the hydrosilylation route.[8] |

| Purity (GC) | A single major peak corresponding to dodecyltriethoxysilane. Purity is typically >95%.[5] |

Visualizing the Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures for both synthesis routes.

References

- 1. Verification Required - Princeton University Library [oar.princeton.edu]

- 2. US2872471A - Preparation of alkyl silanes by the grignard reaction employing cyclic ethers - Google Patents [patents.google.com]

- 3. gelest.com [gelest.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. WO2013102480A1 - Method for preparing di-organo-dialkoxysilanes - Google Patents [patents.google.com]

- 8. gelest.com [gelest.com]

A Technical Guide to the Solubility of Dodecyltriethoxysilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dodecyltriethoxysilane in various organic solvents. Dodecyltriethoxysilane is a versatile organosilane compound widely used for surface modification, as a coupling agent, and in the formation of hydrophobic coatings. A thorough understanding of its solubility is crucial for its effective application in research, development, and manufacturing.

While specific quantitative solubility data for dodecyltriethoxysilane in various organic solvents is not extensively documented in publicly available literature, this guide synthesizes the available qualitative information and provides a theoretical framework for predicting its solubility based on its physicochemical properties. Furthermore, a detailed experimental protocol is provided for researchers to determine precise solubility values for their specific applications.

Understanding the Solubility of Dodecyltriethoxysilane

The solubility of a substance is governed by the principle of "like dissolves like," which implies that a solute will dissolve best in a solvent with similar polarity. Dodecyltriethoxysilane possesses a dual nature in its molecular structure: a long, nonpolar dodecyl (C12H25) chain and a more polar triethoxysilane (B36694) group (-Si(OC2H5)3). The dominant feature is the long alkyl chain, which renders the molecule predominantly nonpolar and hydrophobic.

Consequently, dodecyltriethoxysilane is expected to be readily soluble in a wide range of nonpolar and weakly polar organic solvents. Conversely, it exhibits low solubility in highly polar solvents and is practically insoluble in water, with which it can react under certain conditions to hydrolyze.

Physicochemical Properties

The solubility behavior of dodecyltriethoxysilane is dictated by its physical and chemical properties. A summary of these key properties is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C18H40O3Si | [1] |

| Molecular Weight | 332.59 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | |

| Density | 0.875 g/mL at 20 °C | [1] |

| Boiling Point | Information not readily available | |

| Flash Point | 110 °C (closed cup) | |

| Structure | ||

| SMILES String | CCCCCCCCCCCC--INVALID-LINK--(OCC)OCC | [1] |

| InChI Key | YGUFXEJWPRRAEK-UHFFFAOYSA-N | [1] |

Expected Solubility in Common Organic Solvents

Based on its predominantly nonpolar character, dodecyltriethoxysilane is expected to be miscible or highly soluble in the following types of organic solvents:

-

Aliphatic Hydrocarbons: Hexane, heptane, cyclohexane

-

Aromatic Hydrocarbons: Toluene, xylene

-

Chlorinated Solvents: Dichloromethane, chloroform

-

Ethers: Diethyl ether, tetrahydrofuran (B95107) (THF)

-

Ketones: Acetone, methyl ethyl ketone (MEK)

-

Esters: Ethyl acetate

It is expected to have lower solubility in more polar solvents such as:

-

Alcohols: Methanol, ethanol (B145695) (may react over time)

-

Highly Polar Aprotic Solvents: Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF)

Experimental Protocol for Determining Solubility

For applications requiring precise concentrations, it is recommended to experimentally determine the solubility of dodecyltriethoxysilane in the solvent of interest. The following is a general gravimetric method to determine solubility.

Materials:

-

Dodecyltriethoxysilane

-

Selected organic solvent

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or flasks with secure caps

-

Magnetic stirrer and stir bars or a shaker

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Syringe filters (if necessary for clarification)

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add a known volume of the chosen solvent to a vial or flask.

-

Gradually add dodecyltriethoxysilane in small, known amounts while stirring continuously.

-

Continue adding the silane (B1218182) until a slight excess of an undissolved phase is observed, indicating that the solution is saturated.

-

Securely cap the container to prevent solvent evaporation.

-

-

Equilibration:

-

Place the container in a temperature-controlled environment set to the desired temperature for your application.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring or agitation to ensure maximum dissolution.

-

-

Separation of Undissolved Solute:

-

After equilibration, cease agitation and allow any undissolved dodecyltriethoxysilane to settle.

-

Carefully extract a known volume of the clear, supernatant (the saturated solution) using a pipette. If the supernatant is not perfectly clear, a syringe filter can be used.

-

-

Solvent Evaporation:

-

Weigh a clean, dry evaporating dish on the analytical balance.

-

Transfer the known volume of the saturated solution to the pre-weighed evaporating dish.

-

Place the dish in an oven at a temperature sufficient to evaporate the solvent but below the boiling point of dodecyltriethoxysilane to avoid loss of the solute. A vacuum oven is ideal for this purpose.

-

-

Calculation of Solubility:

-

Once all the solvent has evaporated, allow the evaporating dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporating dish containing the dried dodecyltriethoxysilane residue.

-

The mass of the dissolved silane is the final weight minus the initial weight of the evaporating dish.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution taken (mL)) * 100

-

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for dodecyltriethoxysilane depends on the intended application and the desired concentration. The following diagram illustrates a logical workflow for this process.

Caption: Workflow for dodecyltriethoxysilane solvent selection.

This guide provides a foundational understanding of the solubility of dodecyltriethoxysilane in organic solvents. For critical applications, experimental verification of solubility is strongly recommended.

References

Navigating the Safe Handling of Dodecyltriethoxysilane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dodecyltriethoxysilane (DTES) is a versatile organosilane compound utilized in various applications, including surface modification and as a coupling agent.[1] While offering significant utility, a thorough understanding of its hazard profile and strict adherence to safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the handling precautions for dodecyltriethoxysilane, drawing from multiple safety data sheets (SDSs) to present a consolidated and detailed reference for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Dodecyltriethoxysilane is consistently classified as a chemical that can cause skin and serious eye irritation.[2][3][4][5][6] Some sources also indicate that it may cause respiratory irritation.[1][5] It is imperative to recognize these potential hazards before handling the substance.

Quantitative Safety Data

A critical aspect of safe chemical handling is the awareness of its physical and chemical properties that contribute to its hazard profile. The following tables summarize key quantitative data from various sources.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Boiling Point | 152 - 153 °C / 305.6 - 307.4 °F | |

| Flash Point | > 110 °C / > 230 °F (closed cup) | [1] |

| Specific Gravity / Density | 0.89 g/cm³ | [2] |

| 0.875 g/mL at 20 °C |

Table 2: Hazard Classifications

| Hazard Classification | Category | Source(s) |

| Skin Corrosion/Irritation | Category 2 | [1][4][5] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | [1][3][4][5] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | [1][5] |

Personal Protective Equipment (PPE) and Engineering Controls

The consistent recommendation across all safety data sheets is the use of appropriate personal protective equipment and engineering controls to minimize exposure.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, with local exhaust or a chemical fume hood being highly recommended to prevent the accumulation of vapors.[3][7]

-

Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[3][4]

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[2][3] Contact lenses should not be worn when handling this chemical.[3]

-

Hand Protection: Wear suitable protective gloves, such as neoprene or nitrile rubber gloves.[3]

-

Skin and Body Protection: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[2][3]

-

Respiratory Protection: If ventilation is inadequate, a NIOSH-certified organic vapor respirator is recommended.[3]

Detailed Protocols for Safe Handling and Emergency Procedures

Adherence to standardized protocols is crucial for mitigating risks associated with dodecyltriethoxysilane.

Standard Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is properly ventilated. Confirm the location and functionality of the nearest safety shower and eyewash station.

-

Dispensing: When transferring the liquid, avoid splashing. Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[7]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3] Store away from heat, sparks, open flames, and incompatible materials such as moisture, water, acids, and oxidizing agents.[3][7][8]

-

Hygiene: Wash hands and any exposed skin thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[3] Contaminated clothing should be removed and washed before reuse.[2][3]

Emergency Spill Response Protocol

In the event of a spill, a calm and methodical response is essential. The following workflow outlines the necessary steps.

Detailed Spill Cleanup Steps:

-

Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could spread vapors.

-

Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks).[7]

-

Don PPE: Put on the appropriate personal protective equipment, including respiratory protection if necessary.

-

Contain Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[9] Do not use combustible materials like sawdust.

-

Collect Residue: Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal using non-sparking tools.[3][7]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Dispose: Dispose of the container with the absorbed material as hazardous waste in accordance with local, state, and federal regulations.[7]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Detailed First-Aid Procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][8]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[8] If skin irritation persists, call a physician.

-

Inhalation: Remove the victim to fresh air. If the individual is not breathing, give artificial respiration. If symptoms persist, seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[8] Clean mouth with water and drink plenty of water afterwards.[2] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[7]

By adhering to these detailed guidelines, researchers and professionals can handle dodecyltriethoxysilane with a high degree of safety, minimizing risks and ensuring a secure laboratory environment. Always refer to the specific Safety Data Sheet provided by your supplier for the most current information.

References

- 1. Dodecyltriethoxysilane technical 18536-91-9 [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. gelest.com [gelest.com]

- 4. N-Dodecyltriethoxysilane MSDS/SDS | Supplier & Distributor [njalchemist.com]

- 5. Dodecyltriethoxysilane | C18H40O3Si | CID 87696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dodecyltriethoxysilane | 18536-91-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. jk-sci.com [jk-sci.com]

A Deep Dive into Dodecyltriethoxysilane (DTES) Molecular Interactions: A Theoretical and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

Dodecyltriethoxysilane (DTES) is a key organosilane compound utilized in surface functionalization, forming robust and well-ordered self-assembled monolayers (SAMs). These SAMs are instrumental in tailoring the interfacial properties of materials, a critical aspect in fields ranging from biomedical devices and drug delivery systems to microelectronics and corrosion prevention. This technical guide provides a comprehensive overview of the theoretical underpinnings of DTES molecular interactions, detailed experimental protocols for the formation and characterization of DTES SAMs, and the computational methodologies employed to elucidate these processes at the molecular level.

Core Principles of Dodecyltriethoxysilane Interactions

The utility of Dodecyltriethoxysilane in surface modification is rooted in its bifunctional nature. The molecule consists of a long dodecyl (C12) alkyl chain, which imparts hydrophobic properties to the modified surface, and a reactive triethoxysilane (B36694) headgroup that anchors the molecule to a substrate. The formation of a stable SAM is a two-step process involving hydrolysis and condensation.

1. Hydrolysis: In the presence of water, the ethoxy groups (-OCH2CH3) of the DTES molecule are hydrolyzed to form reactive silanol (B1196071) groups (-Si-OH). This reaction can be catalyzed by either acid or base.

C12H25Si(OCH2CH3)3 + 3H2O → C12H25Si(OH)3 + 3CH3CH2OH

2. Condensation: The newly formed silanol groups can then undergo two types of condensation reactions:

-

Intermolecular Condensation: Silanol groups of adjacent DTES molecules react to form a cross-linked siloxane network (Si-O-Si), providing lateral stability to the monolayer.

-

Surface Condensation: The silanol groups of DTES react with hydroxyl groups (-OH) present on the substrate surface (e.g., silica, glass, or metal oxides) to form covalent siloxane bonds, firmly anchoring the monolayer to the surface.

The interplay of these reactions, influenced by factors such as water concentration, solvent polarity, temperature, and substrate cleanliness, dictates the quality, order, and stability of the resulting SAM.

Quantitative Insights from Theoretical Studies

While specific quantitative data for Dodecyltriethoxysilane is not abundant in the public literature, theoretical studies on analogous long-chain alkyltrialkoxysilanes provide valuable insights into the energetics of SAM formation. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are powerful tools to probe these interactions. The following tables summarize typical ranges for key energetic and structural parameters derived from computational studies of similar systems.

Table 1: Calculated Interaction and Reaction Energies for Alkylsilane Monolayers

| Parameter | Typical Value Range (kJ/mol) | Significance |

| Hydrolysis Reaction Energy | -20 to -40 | Exothermic nature of the hydrolysis of ethoxy groups. |

| Condensation Reaction Energy | -15 to -30 | Energetic favorability of forming siloxane bonds. |

| Binding Energy to Silica Surface | -100 to -200 | Strength of the covalent attachment to the substrate. |

| Intermolecular Interaction Energy | -5 to -15 | Contribution of van der Waals forces between alkyl chains to monolayer stability. |

Table 2: Typical Bond Lengths and Angles in Dodecyltriethoxysilane Systems

| Parameter | Typical Value |

| Si-O (ethoxide) | ~1.65 Å |

| Si-O (silanol) | ~1.63 Å |

| Si-O (siloxane) | ~1.62 Å |

| C-Si | ~1.87 Å |

| ∠ O-Si-O | ~109.5° |

Detailed Experimental Protocols

The successful formation of a high-quality Dodecyltriethoxysilane SAM is critically dependent on meticulous experimental procedures. The following protocols provide a general framework for the preparation and characterization of DTES monolayers.

Protocol 1: Preparation of Dodecyltriethoxysilane Self-Assembled Monolayers

1. Substrate Cleaning and Hydroxylation:

-

Objective: To remove organic and inorganic contaminants and to generate a high density of surface hydroxyl groups.

-

Procedure:

-

Cut silicon wafers or glass slides to the desired dimensions.

-

Sonicate the substrates sequentially in acetone, ethanol, and deionized water for 15 minutes each.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

Perform a piranha etch by immersing the cleaned substrates in a freshly prepared 3:1 (v/v) solution of concentrated sulfuric acid (H2SO4) and 30% hydrogen peroxide (H2O2) for 30-60 minutes at 80°C. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment).

-

Thoroughly rinse the substrates with copious amounts of deionized water and dry with nitrogen gas. The hydroxylated substrates should be used immediately.

-

2. Silanization Solution Preparation:

-

Objective: To prepare a solution of DTES for monolayer deposition.

-

Procedure:

-

Work in a low-humidity environment, such as a nitrogen-filled glovebox, to control the hydrolysis of DTES.

-

Prepare a 1-5 mM solution of Dodecyltriethoxysilane in an anhydrous solvent (e.g., toluene (B28343) or hexane).

-

3. Monolayer Deposition:

-

Objective: To allow the DTES molecules to self-assemble on the substrate surface.

-

Procedure:

-

Immediately immerse the freshly hydroxylated substrates into the DTES solution.

-

Allow the deposition to proceed for 2 to 24 hours at room temperature. The optimal deposition time may need to be determined empirically.

-

4. Post-Deposition Cleaning and Curing:

-

Objective: To remove physisorbed molecules and to promote the formation of a stable siloxane network.

-

Procedure:

-

Remove the substrates from the silanization solution.

-

Rinse the substrates thoroughly with the anhydrous solvent (e.g., toluene) followed by ethanol.

-

Dry the substrates under a stream of high-purity nitrogen.

-

Cure the SAM-coated substrates by baking in an oven at 110-120°C for 1-2 hours.

-

Protocol 2: Characterization of Dodecyltriethoxysilane SAMs

1. Contact Angle Goniometry:

-

Objective: To assess the hydrophobicity and quality of the SAM.

-

Procedure:

-

Place a small droplet (typically 1-5 µL) of deionized water on the surface of the DTES-modified substrate.

-

Use a goniometer to measure the angle between the substrate surface and the tangent of the water droplet at the three-phase contact line.

-

A high contact angle (typically >100°) indicates the formation of a hydrophobic monolayer.

-

2. Atomic Force Microscopy (AFM):

-

Objective: To visualize the topography and homogeneity of the SAM at the nanoscale.

-

Procedure:

-

Operate the AFM in tapping mode to minimize damage to the soft monolayer.

-

Scan a representative area of the SAM-coated substrate.

-

Analyze the images for surface roughness and the presence of any aggregates or pinholes. A well-formed SAM should exhibit a low root-mean-square (RMS) roughness.

-

3. X-ray Photoelectron Spectroscopy (XPS):

-

Objective: To determine the elemental composition and chemical states of the SAM.

-

Procedure:

-

Place the SAM-coated substrate in the XPS analysis chamber.

-

Acquire a survey spectrum to identify the elements present on the surface.

-

Acquire high-resolution spectra for the Si 2p, C 1s, and O 1s regions.

-

Analyze the binding energies and peak shapes to confirm the presence of the siloxane network and the dodecyl chains.

-

Visualizing Molecular Interactions and Workflows

Graphviz diagrams can be used to visualize the complex processes involved in the study of Dodecyltriethoxysilane molecular interactions.

A Technical Guide to Research-Grade Dodecyltriethoxysilane: From Commercial Suppliers to Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and utilizing research-grade Dodecyltriethoxysilane (DTES). DTES is a versatile organosilane compound widely employed in surface science, materials research, and nanotechnology. Its primary function is to form a robust, hydrophobic self-assembled monolayer (SAM) on various substrates, thereby altering surface properties for specific research applications. This guide provides a detailed overview of commercially available DTES, its physicochemical properties, and established experimental protocols for its use in surface modification and nanoparticle synthesis.

Commercial Availability and Physicochemical Properties

A variety of chemical suppliers offer Dodecyltriethoxysilane for research purposes. The quality and purity can vary, so it is crucial to select a grade appropriate for the intended application. Below is a comparative table of research-grade DTES from prominent commercial suppliers.

| Supplier | Product Name | Purity/Grade | CAS Number | Molecular Weight ( g/mol ) | Appearance | Density (g/mL) |

| Sigma-Aldrich | Dodecyltriethoxysilane | technical | 18536-91-9 | 332.59 | Liquid | 0.875 at 20 °C |

| Thermo Scientific | n-Dodecyltriethoxysilane | 95% | 18536-91-9 | 332.59 | Clear, colorless liquid | Not specified |

| Tokyo Chemical Industry (TCI) | Dodecyltriethoxysilane | >95.0% (GC) | 18536-91-9 | 332.60 | Colorless to light yellow clear liquid | Not specified |

| CymitQuimica | Dodecyltriethoxysilane | >95.0% (GC) | 18536-91-9 | 332.60 | Colorless to Light yellow clear liquid | Not specified |

| Siwin | n-Dodecyltriethoxysilane | >90% | 18536-91-9 | 332.59 | Colorless to slightly yellow transparent liquid | 0.8-0.9 |

Core Application: Formation of Self-Assembled Monolayers (SAMs)

The primary application of Dodecyltriethoxysilane in research is the formation of self-assembled monolayers on hydroxylated surfaces such as glass, silicon wafers, and metal oxides. The triethoxy groups of the DTES molecule hydrolyze in the presence of trace amounts of water to form reactive silanol (B1196071) groups. These silanol groups then condense with hydroxyl groups on the substrate surface, as well as with each other, to form a stable, covalently bonded siloxane network (-Si-O-Si-). The long dodecyl chains orient away from the surface, creating a dense, hydrophobic monolayer.

Logical Relationship of SAM Formation

Caption: Logical workflow of Dodecyltriethoxysilane SAM formation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Dodecyltriethoxysilane.

Protocol for Surface Hydrophobization of Glass Substrates

This protocol details the steps to create a hydrophobic surface on glass slides using a solution of Dodecyltriethoxysilane.

Materials:

-

Glass microscope slides

-

Dodecyltriethoxysilane (research grade)

-

Anhydrous toluene (B28343) or ethanol

-

Deionized water

-

Detergent solution (e.g., Alconox) or Piranha solution (EXTREME CAUTION ADVISED)

-

Beakers

-

Sonicator

-

Oven

-

Desiccator or nitrogen stream

Methodology:

-

Substrate Cleaning:

-

Place glass slides in a beaker with a cleaning solution.

-

Sonicate for 15-20 minutes.

-

Rinse thoroughly with deionized water.

-

Dry the slides in an oven at 110-120°C for at least 1 hour.

-

Allow the slides to cool to room temperature in a desiccator or under a stream of dry nitrogen.

-

-

Silanization Solution Preparation:

-

Prepare a 1-5% (v/v) solution of Dodecyltriethoxysilane in an anhydrous solvent (e.g., toluene or ethanol).

-

-

Surface Modification:

-

Immerse the cleaned and dried glass slides in the Dodecyltriethoxysilane solution.

-

Allow the reaction to proceed for 30 minutes to 2 hours at room temperature. For a more robust layer, this can be extended up to 12 hours.

-

-

Post-Deposition Rinsing and Curing:

-

Remove the slides from the silane (B1218182) solution and rinse with the anhydrous solvent to remove excess, unbound silane.

-

Cure the coated slides by either heating in an oven at 110-120°C for 30-60 minutes or allowing them to cure at room temperature for 24 hours in a controlled humidity environment.

-

Experimental Workflow for Surface Hydrophobization

Caption: Experimental workflow for glass surface hydrophobization.

Protocol for the Synthesis of Dodecyl-Functionalized Silica (B1680970) Nanoparticles

This protocol describes a modified Stöber method for synthesizing silica nanoparticles with a surface functionalized with dodecyl groups from Dodecyltriethoxysilane.

Materials:

-

Tetraethyl orthosilicate (B98303) (TEOS)

-

Dodecyltriethoxysilane (DTES)

-

Ethanol (absolute)

-

Ammonium (B1175870) hydroxide (B78521) solution (28-30%)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Centrifuge and centrifuge tubes

Methodology:

-

Reaction Mixture Preparation:

-

In a round-bottom flask, combine ethanol, deionized water, and ammonium hydroxide solution. Stir the mixture vigorously.

-

-

Initiation of Silica Core Formation:

-

While stirring, rapidly add TEOS to the reaction mixture. A milky white suspension should form, indicating the nucleation of silica nanoparticles.

-

-

Surface Functionalization:

-

Allow the TEOS to hydrolyze and condense for approximately 30 minutes.

-

Add the desired amount of Dodecyltriethoxysilane to the reaction mixture. The DTES will co-condense with the remaining TEOS and also graft onto the surface of the newly formed silica nanoparticles.

-

-

Reaction Completion and Particle Collection:

-

Continue stirring the reaction mixture for at least 12 hours at room temperature to ensure complete reaction.

-

Collect the nanoparticles by centrifugation.

-

-

Washing and Purification:

-

Discard the supernatant and resuspend the nanoparticle pellet in ethanol.

-

Repeat the centrifugation and resuspension steps at least three times to remove unreacted precursors and ammonia.

-

-

Final Product:

-

After the final wash, dry the purified dodecyl-functionalized silica nanoparticles in a vacuum oven.

-

Experimental Workflow for Nanoparticle Synthesis

Caption: Experimental workflow for dodecyl-functionalized silica nanoparticle synthesis.

Methodological & Application

Application Notes and Protocols for Dodecyltriethoxysilane Surface Modification of Silica

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the surface modification of silica (B1680970) with dodecyltriethoxysilane (DTES), a common method for rendering hydrophilic silica surfaces hydrophobic. This hydrophobic functionalization is critical for applications such as creating stable nanoparticle suspensions in non-polar solvents, developing novel drug delivery systems, and improving the performance of silica-based materials in various formulations.

Introduction

Surface modification of silica with organosilanes like dodecyltriethoxysilane (DTES) is a widely used technique to tailor its surface properties. The process involves the covalent grafting of dodecyl groups onto the silica surface, which dramatically increases its hydrophobicity. This alteration is crucial for enhancing the compatibility of silica particles with organic matrices, preventing aggregation, and controlling their interaction with biological systems. The hydrophobicity of the modified silica is influenced by factors such as the length of the alkyl chain of the silane (B1218182), reaction conditions (pH, solvent, temperature, and time), and the concentration of the silane.[1][2]

Experimental Protocols

This section outlines a general procedure for the surface modification of silica nanoparticles with dodecyltriethoxysilane. The protocol is based on common methodologies found in the scientific literature.[3][4][5]

2.1. Materials and Equipment

-

Silica nanoparticles

-

Dodecyltriethoxysilane (DTES)

-

Ethanol (or other suitable solvent like toluene)

-

Ammonium (B1175870) hydroxide (B78521) (or other catalyst, if necessary)

-

Deionized water

-

Centrifuge and centrifuge tubes

-

Ultrasonicator

-

Magnetic stirrer and stir bars

-

Oven or vacuum desiccator

2.2. Pre-treatment of Silica Nanoparticles (Activation)

For consistent surface modification, it is often beneficial to activate the silica surface to ensure a high density of silanol (B1196071) (Si-OH) groups.

-

Disperse the silica nanoparticles in a suitable solvent (e.g., ethanol).

-

For enhanced activation, the silica can be treated with an acid solution (e.g., HCl) or piranha solution (a mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care.

-

After activation, wash the nanoparticles repeatedly with deionized water and then with the reaction solvent (e.g., ethanol) via centrifugation and redispersion to remove any residual acid or contaminants.

-

Dry the activated silica nanoparticles in an oven or vacuum desiccator before use.

2.3. Surface Modification Procedure

-

Disperse a known amount of dried silica nanoparticles in the chosen solvent (e.g., ethanol) in a reaction vessel. The concentration of silica can be varied, but a typical starting point is 5 mg/mL.[5]

-

Sonicate the suspension to ensure the nanoparticles are well-dispersed and to break up any agglomerates.

-

Add the desired amount of dodecyltriethoxysilane to the silica suspension while stirring. The concentration of DTES can be varied to control the grafting density.[1][2]

-

If catalysis is required to promote the hydrolysis of the ethoxy groups, a small amount of ammonium hydroxide can be added.[5][6]

-

Allow the reaction to proceed under continuous stirring for a set period, typically ranging from 12 to 24 hours, at room temperature or a slightly elevated temperature (e.g., 40-50 °C).[1][2][5]

-

After the reaction is complete, collect the modified silica nanoparticles by centrifugation.

-

Wash the particles multiple times with the reaction solvent (e.g., ethanol) to remove any unreacted DTES and byproducts. This is typically done by repeated cycles of centrifugation and redispersion.[4][5]

-

Finally, dry the surface-modified silica nanoparticles in an oven or vacuum desiccator.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the dodecyltriethoxysilane surface modification of silica.

Caption: Workflow for the surface modification of silica with DTES.

Data Presentation

The effectiveness of the surface modification is typically evaluated by measuring the change in surface properties. The following tables summarize key quantitative data from relevant studies.

Table 1: Influence of Alkyl Chain Length on Water Contact Angle [1][2]

| Silane Modifier | Alkyl Chain Length | Water Contact Angle (°) |

| Unmodified MSPs | - | 25.3 |

| Propyltriethoxysilane (PTES) | C3 | ~40 |

| Octyltriethoxysilane (OTES) | C8 | ~70 |

| Dodecyltriethoxysilane (DTES) | C12 | ~90 |

| Octadecyltriethoxysilane (ODTES) | C18 | 102.1 |

MSPs: Mesoporous Silica Particles. Conditions: Protic solvent, 24h reaction at 25°C, high silane concentration.

Table 2: Effect of Reaction Conditions on Hydrophobicity [1]

| Parameter | Condition | Outcome on Hydrophobicity |

| Solvent | Protic (e.g., Ethanol) | Preferred for efficient modification |

| Aprotic (e.g., Toluene) | Less effective | |

| Reaction Time | ~24 hours | Optimal for achieving high contact angles |

| > 24 hours | No significant further increase | |

| Temperature | 25 °C | Sufficient for effective modification |

| 40 °C | No significant improvement over 25°C | |

| Silane Concentration | High | Leads to higher contact angles |

Characterization of Modified Silica

To confirm the successful modification of the silica surface, several analytical techniques can be employed:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of C-H stretching vibrations from the dodecyl chains on the silica surface.[7][8]

-

Thermogravimetric Analysis (TGA): To quantify the amount of organic material (dodecyl groups) grafted onto the silica surface by measuring the weight loss upon heating.[9][10]

-

Contact Angle Measurement: To determine the hydrophobicity of the modified surface. A significant increase in the water contact angle indicates successful hydrophobic modification.[1][2]

-

Dynamic Light Scattering (DLS): To measure the size and size distribution of the nanoparticles in suspension and to assess their colloidal stability after modification.

This document provides a foundational protocol and relevant data for the surface modification of silica using dodecyltriethoxysilane. Researchers are encouraged to optimize the parameters based on their specific type of silica and intended application.

References

- 1. Hydrophobic Mesoporous Silica Particles Modified With Nonfluorinated Alkyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Formation of Self-Assembled Monolayers (SAMs) with Dodecyltriethoxysilane

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a solid surface. Dodecyltriethoxysilane (DTES), an organosilane with a 12-carbon alkyl chain, is a common precursor for creating hydrophobic surfaces on hydroxylated substrates like silicon wafers, glass, and metal oxides.[1][2] The formation of a dense, uniform, and stable monolayer is critical for applications in surface modification, biocompatible coatings, microfluidics, and biosensor development.[2][3]

The process relies on two core chemical reactions: the hydrolysis of the ethoxy groups of DTES in the presence of trace water to form reactive silanol (B1196071) groups (-Si-OH), followed by the condensation of these silanol groups with hydroxyl groups on the substrate surface and with each other to form stable siloxane bonds (-Si-O-Si-).[1][2] This guide provides a detailed, step-by-step protocol for the formation of high-quality DTES SAMs.

I. Data Presentation: Typical SAM Characteristics

The following table summarizes key quantitative parameters for DTES SAMs formed on silicon dioxide surfaces. These values are compiled from typical results and may require optimization for specific experimental conditions.

| Parameter | Value | Method of Characterization | Notes |

| Water Contact Angle | 105° - 115° | Contact Angle Goniometry | A high contact angle indicates a hydrophobic surface, suggesting a well-formed, dense monolayer. |

| Monolayer Thickness | 1.5 - 2.0 nm | Ellipsometry | The thickness is consistent with a monolayer of dodecyl chains oriented nearly perpendicular to the surface. |

| Surface Roughness (RMS) | < 0.5 nm | Atomic Force Microscopy (AFM) | A low root-mean-square (RMS) roughness indicates a smooth and uniform monolayer. |

| Elemental Composition | Increased Carbon (C) and Silicon (Si) signals | X-ray Photoelectron Spectroscopy (XPS) | Confirms the presence of the dodecylsilane (B1602861) monolayer on the substrate. |

II. Experimental Protocols

The formation of a high-quality DTES SAM is a multi-step process that demands meticulous attention to cleanliness and anhydrous conditions to prevent premature polymerization of the silane (B1218182) in solution.[4][5]

A. Materials and Reagents:

-

Dodecyltriethoxysilane (DTES) (CAS: 18536-91-9)

-

Anhydrous Toluene (B28343) or Hexane (solvent)

-

Acetone (B3395972) (reagent grade)

-

Ethanol (B145695) or Isopropyl Alcohol (IPA) (reagent grade)

-

Deionized (DI) water (18 MΩ·cm)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) (EXTREME CAUTION)

-

High-purity nitrogen or argon gas

-

Substrates (e.g., silicon wafers with native oxide, glass slides)

B. Protocol 1: Solution-Phase Deposition

This is the most common method for forming SAMs in a laboratory setting.[4][6]

Step 1: Substrate Preparation (Hydroxylation)

The creation of a high density of surface hydroxyl (-OH) groups is crucial for the covalent attachment of the silane molecules.[7]

-

Initial Cleaning: Sonicate the substrates in acetone for 15 minutes, followed by sonication in ethanol or IPA for another 15 minutes to remove organic contaminants.[4][7]

-

Rinsing: Thoroughly rinse the substrates with DI water.

-

Drying: Dry the substrates under a stream of high-purity nitrogen gas.

-

Surface Activation (Piranha Etch): In a fume hood and with appropriate personal protective equipment (PPE), immerse the cleaned substrates in freshly prepared piranha solution for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care). [4][7]

-

Final Rinse and Dry: Thoroughly rinse the substrates with copious amounts of DI water and then dry them completely under a stream of nitrogen gas. For optimal results, bake the substrates in an oven at 110-120 °C for at least 30 minutes to remove any residual water before silanization.[3]

Step 2: Silanization Solution Preparation

Anhydrous conditions are critical to prevent the premature hydrolysis and polymerization of DTES in the solution, which can lead to the deposition of aggregates.[4][5]

-

Work in a low-humidity environment, such as a nitrogen-filled glovebox.

-

Prepare a 1-5 mM solution of DTES in an anhydrous solvent like toluene or hexane.[3][4]

Step 3: Monolayer Deposition

-

Immediately immerse the cleaned, dried, and hydroxylated substrates into the freshly prepared DTES solution.[4]

-

Seal the reaction vessel to prevent the ingress of atmospheric moisture.

-

Allow the self-assembly to proceed for 2 to 24 hours at room temperature. Longer immersion times generally result in more ordered and densely packed monolayers.[3]

Step 4: Post-Deposition Cleaning and Curing

-

Rinsing: Remove the substrates from the silanization solution and rinse them sequentially with fresh anhydrous toluene (or hexane), followed by ethanol or IPA to remove any non-covalently bonded (physisorbed) molecules.[3][7]

-

Drying: Dry the coated substrates under a stream of high-purity nitrogen gas.

-

Curing (Optional but Recommended): To enhance the covalent bonding within the monolayer and to the substrate, cure the coated substrates in an oven at 110-120 °C for 30-60 minutes.[3]

III. Visualizations

A. Chemical Mechanism of DTES SAM Formation

The following diagram illustrates the two-step hydrolysis and condensation reaction that forms the covalent foundation of the SAM.

B. Experimental Workflow for Solution-Phase Deposition

This diagram outlines the logical progression of the experimental protocol for forming a DTES SAM.

References